molecular formula C15H17ClN2OS B6625717 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide

Katalognummer B6625717
Molekulargewicht: 308.8 g/mol
InChI-Schlüssel: NNUSYFLXMRFGQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor (BCR) signaling and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide binds to the active site of BTK, preventing its activation and downstream signaling. BCR signaling is critical for the survival and proliferation of B-cells, particularly in B-cell malignancies. By inhibiting BTK, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide disrupts this signaling pathway and induces apoptosis in B-cells.
Biochemical and physiological effects:
2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has demonstrated potent anti-tumor activity in B-cell malignancies, both as a single agent and in combination with other anti-cancer agents. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cells, and its potential to enhance the activity of other anti-cancer agents. The limitations of using 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide in lab experiments include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects on other kinases.

Zukünftige Richtungen

For the research and development of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide include the evaluation of its efficacy and safety in clinical trials, particularly in patients with relapsed/refractory CLL and NHL. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is also being evaluated in combination with other anti-cancer agents, such as venetoclax and obinutuzumab. Additionally, the development of more potent and selective BTK inhibitors, including 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide, is an active area of research in the field of oncology.
In conclusion, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its selective inhibition of BTK and potential to enhance the activity of other anti-cancer agents make it an attractive candidate for further evaluation in clinical trials.

Synthesemethoden

The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The final product is obtained through a series of purification steps, including chromatography and recrystallization. The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Eigenschaften

IUPAC Name

2-[4-[(3-chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,14(17)19)10-3-5-11(6-4-10)18-9-13-12(16)7-8-20-13/h3-8,18H,9H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUSYFLXMRFGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NCC2=C(C=CS2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.